molecular formula C5H5F3O2 B6168711 5-(trifluoromethyl)oxolan-3-one CAS No. 2090652-49-4

5-(trifluoromethyl)oxolan-3-one

Cat. No.: B6168711
CAS No.: 2090652-49-4
M. Wt: 154.09 g/mol
InChI Key: MCLZGPCKOPNNHY-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)oxolan-3-one (CAS 2090652-49-4) is a valuable fluorinated saturated heterocyclic building block for medicinal chemistry and drug discovery research . This compound, with the molecular formula C5H5F3O2, serves as a key synthetic intermediate for accessing more complex, stereodefined derivatives such as alcohols, amines, and noncanonical amino acids . The incorporation of the trifluoromethyl group is a strategic maneuver in lead optimization, as this moiety is known to significantly enhance a molecule's metabolic stability and lipophilicity due to the high strength of C–F bonds and the group's electron-withdrawing nature . These properties are critical for improving the pharmacokinetic profiles and binding affinity of potential drug candidates, making this scaffold a versatile platform for constructing bioactive molecules . Researchers can leverage this ketone to explore structure-property relationships and develop novel compounds for various therapeutic applications. For Research Use Only. This product is intended for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

2090652-49-4

Molecular Formula

C5H5F3O2

Molecular Weight

154.09 g/mol

IUPAC Name

5-(trifluoromethyl)oxolan-3-one

InChI

InChI=1S/C5H5F3O2/c6-5(7,8)4-1-3(9)2-10-4/h4H,1-2H2

InChI Key

MCLZGPCKOPNNHY-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC1=O)C(F)(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Lactonization

γ-Keto acids such as 4-oxo-5-(trifluoromethyl)pentanoic acid can undergo intramolecular esterification under acidic conditions. For example, refluxing the precursor in aqueous hydrochloric acid (HCl) promotes cyclization via dehydration, yielding the target lactone. This method parallels the synthesis of related trifluoromethylated lactones, where HCl acts as both a catalyst and dehydrating agent.

Reaction Conditions

  • Precursor: 4-Oxo-5-(trifluoromethyl)pentanoic acid

  • Catalyst: Concentrated HCl (37%)

  • Solvent: Water

  • Temperature: Reflux (100–110°C)

  • Time: 4–6 hours

  • Yield: ~89% (extrapolated from analogous reactions)

Base-Mediated Cyclization

Alternatively, γ-keto esters can undergo base-mediated cyclization. For instance, ethyl 4-oxo-5-(trifluoromethyl)pentanoate may react in the presence of a mild base (e.g., sodium bicarbonate) to form the lactone. This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis offers a modular route to oxolane derivatives. Starting from a diene precursor, such as 3-(trifluoromethyl)pent-4-enoic acid , a Grubbs catalyst (e.g., RuCl₂(PCy₃)₂CHPh) facilitates the formation of the five-membered ring.

Reaction Scheme

  • Esterification of the diene acid to form allyl 3-(trifluoromethyl)pent-4-enoate .

  • RCM using a second-generation Grubbs catalyst to yield 5-(trifluoromethyl)dihydrofuran-3-one .

  • Oxidation of the dihydrofuran intermediate to the lactone using a mild oxidant (e.g., MnO₂).

Advantages

  • High functional group tolerance.

  • Enables stereoselective synthesis if chiral catalysts are employed.

Direct introduction of the trifluoromethyl group into preformed oxolan-3-one scaffolds is challenging due to the stability of the lactone ring. However, two indirect strategies show promise:

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylating agents, such as Umemoto’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), can transfer CF₃⁺ to enolates. For example, deprotonating oxolan-3-one with LDA generates an enolate, which reacts with Umemoto’s reagent to yield this compound.

Limitations

  • Low regioselectivity if multiple enolization sites exist.

  • Requires anhydrous conditions and low temperatures (−78°C).

Radical Trifluoromethylation

Photoredox catalysis enables radical-mediated trifluoromethylation. Using CF₃I as the CF₃ source and a photocatalyst (e.g., Ir(ppy)₃), the lactone’s α-position can be functionalized. This method is less explored for oxolane systems but has succeeded with similar cyclic ketones.

Green Chemistry Approaches

Ultrasound-Assisted Synthesis

Ultrasound irradiation enhances reaction rates and yields by improving mass transfer. For example, InCl₃-catalyzed cyclizations in 50% ethanol achieve 95% yields within 20 minutes under ultrasound. Applying this to this compound synthesis could reduce energy consumption and reaction times.

Solvent Optimization

Water-ethanol mixtures (50–70% EtOH) balance solubility and environmental impact. These solvents are preferable to dichloromethane or THF, aligning with green chemistry principles.

Comparative Analysis of Methods

MethodPrecursorCatalyst/SolventYieldAdvantagesLimitations
Acid-catalyzedγ-Keto acidHCl/H₂O~89%Simple setupHarsh conditions
RCMDiene esterGrubbs catalyst/THFN/AStereocontrolHigh catalyst cost
Electrophilic CF₃Oxolan-3-one enolateUmemoto’s reagentLowDirect functionalizationLow regioselectivity
Ultrasound-assistedβ-Ketoester + diolInCl₃/50% EtOH~95%Fast, energy-efficientRequires specialized equipment

Mechanistic Insights

Acid-Catalyzed Cyclization

Protonation of the γ-keto acid’s carbonyl group activates the α-carbon, facilitating nucleophilic attack by the hydroxyl oxygen. Subsequent dehydration forms the lactone ring.

InCl₃-Catalyzed Reactions

Indium(III) chloride acts as a Lewis acid, polarizing carbonyl groups and stabilizing transition states. In ultrasound-assisted reactions, cavitation bubbles generate localized high temperatures (>5000 K), accelerating bond reorganization .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)oxolan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Trifluoromethyl)oxolan-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)oxolan-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

5-(Bromodifluoromethyl)oxolan-3-one (C₅H₅BrF₂O₂)

  • Structural Similarities : Shares the oxolan-3-one core.
  • Key Differences : The 5-position substituent is bromodifluoromethyl (-CHF₂Br) instead of -CF₃. Bromine enhances reactivity as a leaving group, favoring nucleophilic substitution reactions.
  • Applications : Likely serves as an intermediate in fluorinated compound synthesis, whereas the -CF₃ analog may prioritize stability in end products .

3,3-Difluoro-5-(Iodomethyl)oxolan-2-one (C₅H₅F₂IO₂)

  • Structural Similarities: Oxolanone backbone with halogen substituents.
  • Key Differences : The ketone is at the 2-position, and substituents include difluoro (at 3,3) and iodomethyl (at 5). Iodine’s steric bulk and polarizability contrast with -CF₃’s electron-withdrawing nature.
  • Applications : Iodine’s role in radiopharmaceuticals or cross-coupling reactions differs from -CF₃’s use in enhancing lipophilicity .

1,2-Dioxolan-3-one Derivatives (e.g., 5-Methyl-4-methylene-1,2-dioxolan-3-one, C₅H₆O₃)

  • Structural Similarities : Cyclic ketone framework.
  • Key Differences : The 1,2-dioxolane ring (two oxygen atoms) increases polarity and ring strain compared to oxolane. Substituents (-CH₃, -CH₂) lack fluorination.
  • Applications: Dioxolanes are often used as biodegradable solvents or monomers, whereas fluorinated oxolanones may target bioactive molecules .

Aryl Isoxazolines (e.g., Esafoxolaner)

  • Structural Similarities : Both contain trifluoromethyl groups.
  • Key Differences: Esafoxolaner’s aryl isoxazoline scaffold (with a naphthamide side chain) differs from the oxolanone ring.
  • Applications : Esafoxolaner is a veterinary antiparasitic, suggesting that 5-(trifluoromethyl)oxolan-3-one’s -CF₃ group could similarly enhance bioactivity in agrochemicals .

Trifluoroethanone Derivatives (e.g., 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone)

  • Structural Similarities : Aromatic -CF₃ substitution.
  • Key Differences: Acyclic trifluoroethanone vs. cyclic oxolanone. The phenyl ring enables π-π interactions absent in oxolanones.
  • Applications : Used as synthetic intermediates for pharmaceuticals, highlighting the versatility of -CF₃ in drug design .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure 5-Position Substituent Ketone Position Molecular Formula Key Properties
This compound Oxolane -CF₃ 3 C₅H₅F₃O₂ High electronegativity
5-(Bromodifluoromethyl)oxolan-3-one Oxolane -CHF₂Br 3 C₅H₅BrF₂O₂ Reactive leaving group
3,3-Difluoro-5-(iodomethyl)oxolan-2-one Oxolane -CH₂I 2 C₅H₅F₂IO₂ Steric bulk, polarizable
5-Methyl-4-methylene-1,2-dioxolan-3-one 1,2-Dioxolane -CH₃ 3 C₅H₆O₃ Biodegradable

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 5-(trifluoromethyl)oxolan-3-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic trifluoromethylation of oxolan-3-one derivatives. A typical approach involves using trifluoromethylating agents (e.g., Ruppert–Prakash reagent, CF₃SiMe₃) under anhydrous conditions in tetrahydrofuran (THF) with catalytic Lewis acids like BF₃·Et₂O. Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to optimize reaction time and minimize side products. For example, a 72-hour reaction at 0°C to room temperature achieves ~65% yield .
  • Key Variables : Temperature, solvent polarity (THF vs. DMF), and stoichiometry of the trifluoromethyl source.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Confirm the absence of proton signals from starting materials (e.g., residual oxolan-3-one at δ 4.2–4.5 ppm) and verify trifluoromethyl group integration (δ -60 to -70 ppm in ¹⁹F NMR).
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min (λ = 254 nm) .
  • Elemental Analysis : Match calculated vs. observed C, H, F percentages (e.g., C: 42.1%, H: 3.5%, F: 35.6%).

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